Perfluoro dimethylethylpentane

Description

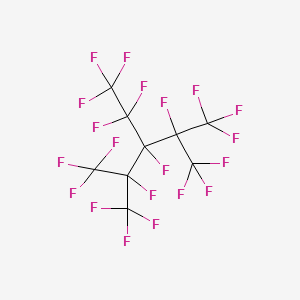

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,4,5,5,5-decafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-(trifluoromethyl)pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9F20/c10-1(4(13,14)9(27,28)29,2(11,5(15,16)17)6(18,19)20)3(12,7(21,22)23)8(24,25)26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXSLRJJTOFEMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(C(F)(F)F)F)(C(C(F)(F)F)(C(F)(F)F)F)(C(C(F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3CF2CF[CF(CF3)2]2, C9F20 | |

| Record name | Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-4-(trifluoromethyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198289 | |

| Record name | Perfluoro dimethylethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50285-18-2 | |

| Record name | 1,1,1,2,2,3,4,5,5,5-Decafluoro-3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-4-(trifluoromethyl)pentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50285-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoro dimethylethylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050285182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoro dimethylethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,4,5,5,5-decafluoro-3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-4-(trifluoromethyl)pentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUORO DIMETHYLETHYLPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7RR804S1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Perfluoro Dimethylethylpentane

Advanced Synthetic Strategies for Perfluoro-3-ethyl-2,4-dimethylpentane and its Analogues

The synthesis of highly branched perfluoroalkanes such as perfluoro-3-ethyl-2,4-dimethylpentane is a significant challenge in fluorine chemistry. The steric hindrance around the quaternary carbon centers and the high energy required for C-H to C-F bond conversion necessitate specialized and often aggressive fluorination techniques.

Exploration of Novel Fluorination Techniques

The exhaustive replacement of hydrogen with fluorine in complex hydrocarbons is primarily achieved through two main industrial methods: Electrochemical Fluorination (ECF) and direct fluorination with elemental fluorine.

Electrochemical Fluorination (ECF): Also known as the Simons process, ECF is a cornerstone for the production of perfluorinated compounds. wikipedia.org This method involves the electrolysis of the hydrocarbon precursor, in this case, 3-ethyl-2,4-dimethylpentane, in anhydrous hydrogen fluoride (B91410) (aHF). The organic substrate is dissolved in aHF, and a voltage (typically 5-6 V) is applied across nickel anodes. wikipedia.org The process systematically replaces all C-H bonds with C-F bonds.

The mechanism of ECF is complex and believed to involve high-valent nickel fluoride species generated on the anode surface, which act as the fluorinating agent. For a branched hydrocarbon, the process initiates with oxidation at the anode, generating a radical cation, followed by deprotonation and reaction with a fluoride ion. This sequence is repeated until all hydrogen atoms are substituted.

Direct Fluorination: This method involves the reaction of the hydrocarbon with elemental fluorine (F₂). Direct fluorination is highly exothermic and often explosive, making it difficult to control. youtube.com The reaction proceeds via a free-radical chain mechanism. Due to the high reactivity of fluorine, significant fragmentation of the carbon skeleton is a common side reaction, leading to a mixture of smaller perfluorinated products. rsc.org Consequently, this method is less favored for producing complex, intact perfluorinated structures unless carried out under highly controlled conditions, such as at very low temperatures or in specialized reactors.

Modern advancements are exploring more selective, metal-free electrochemical C(sp³)-H fluorination methods that can operate under milder conditions, potentially offering higher chemo- and site-selectivity for complex molecules. nih.govnih.gov These methods often use alternative fluoride sources like triethylamine (B128534) trihydrofluoride (NEt₃·3HF) and may employ carbon-based electrodes to functionalize C-H bonds without stoichiometric oxidants. nih.govmst.edu

| Technique | Fluorinating Agent/Source | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Electrochemical Fluorination (ECF) | Anhydrous Hydrogen Fluoride (aHF) | Electrolysis at 5-6 V, Nickel Anodes | Scalable, uses relatively inexpensive HF | Low yield for complex structures, fragmentation, isomerization, requires handling of highly corrosive aHF |

| Direct Fluorination | Elemental Fluorine (F₂) | Gas-phase or liquid-phase reaction, often at low temperatures | Potentially high conversion | Highly exothermic and explosive, poor selectivity, significant carbon skeleton fragmentation |

| Modern Electrochemical Methods | NEt₃·3HF, Selectfluor, etc. | Controlled potential electrolysis, often with additives | Higher selectivity, milder conditions, better functional group tolerance | Often smaller scale, may use more expensive reagents |

Optimization of Reaction Pathways for High Yield and Purity

A major hurdle in the synthesis of perfluoro-3-ethyl-2,4-dimethylpentane via ECF is the low yield of the desired product. The aggressive nature of the process often leads to fragmentation of the carbon backbone and skeletal rearrangements (isomerization), resulting in a complex mixture of perfluorinated isomers and byproducts.

Optimization strategies focus on several key parameters:

Current Density and Voltage: Careful control of the electrical parameters is crucial. Lower current densities can sometimes reduce fragmentation but may also decrease the reaction rate.

Substrate Concentration: The concentration of the hydrocarbon in the aHF electrolyte can influence the reaction pathway and product distribution.

Additives: The use of conductivity additives or specific co-solvents can sometimes improve the solubility of the hydrocarbon precursor and modulate the reactivity at the anode surface, leading to cleaner reactions.

Purification Techniques: Due to the formation of byproducts with very similar physical properties (e.g., boiling points), purification of the final product is challenging. Fractional distillation and preparative gas chromatography are often required to isolate the desired highly branched isomer with high purity.

The overarching goal is to develop "green" synthesis pathways that maximize efficiency while minimizing the formation of hazardous or difficult-to-separate byproducts.

Investigations into the Chemical Reactivity of Perfluoro-3-ethyl-2,4-dimethylpentane

Perfluoroalkanes are renowned for their chemical inertness, a property stemming from the strength of the carbon-fluorine bond, which is the strongest single bond in organic chemistry. researchgate.net This stability makes perfluoro-3-ethyl-2,4-dimethylpentane itself largely unreactive under normal conditions. However, it serves as a precursor to highly valuable reactive intermediates, and its general properties are characteristic of the broader class of perfluorinated solvents.

Perfluoro-3-ethyl-2,4-dimethylpentane as a Solvent and Intermediate in Organic Synthesis

Like other perfluorocarbons, perfluoro-3-ethyl-2,4-dimethylpentane is a fluorous solvent. These solvents are characterized by their immiscibility with many common organic solvents and water, which allows for the creation of biphasic reaction systems. researchgate.net In such systems, a fluorous-soluble catalyst can be easily separated from the product in the organic phase by simple decantation, facilitating catalyst recycling. researchgate.net The primary role of the perfluoroalkane is to serve as an inert, thermally stable medium for conducting reactions under vigorous conditions. researchgate.net

The most significant role of perfluoro-3-ethyl-2,4-dimethylpentane is as a synthetic precursor to one of the most stable and sterically hindered persistent organic radicals known: the perfluoro-3-ethyl-2,4-dimethyl-3-pentyl persistent radical (PPFR) . researchgate.netacs.org The synthesis of this radical typically involves the dehalogenation of a halogenated precursor, which itself is derived from the corresponding perfluoroalkene, perfluoro-3-ethyl-2,4-dimethylpent-2-ene. The alkene is synthesized during the fluorination process or via subsequent transformations of the saturated PFA. The stability of PPFR is attributed to the extreme steric crowding around the central radical carbon, which prevents dimerization and other termination reactions.

Formation of Accretion Products and Other Complex Derivatives

While the saturated alkane is inert, its derivative, the PPFR radical, is a gateway to a vast range of complex chemical transformations. The term "accretion products" describes molecules formed by the combination of two radical species. researchgate.netresearchgate.net In the context of PPFR chemistry, the most important reaction is not a direct accretion of two PPFR molecules, but rather its thermal decomposition to generate a highly reactive trifluoromethyl radical (•CF₃) and a stable perfluoroalkene. researchgate.netalfa-chemistry.com

This controlled release of •CF₃ radicals above 80°C allows PPFR to act as a highly effective thermal initiator for a variety of radical reactions, leading to the formation of complex trifluoromethylated derivatives. researchgate.netalfa-chemistry.com

Trifluoromethylation Reactions: The •CF₃ radical generated from PPFR can add to a wide range of substrates, including alkenes and aromatic compounds. This provides a direct, metal-free method for introducing the valuable trifluoromethyl group into organic molecules, which is a key strategy in the development of pharmaceuticals and agrochemicals. researchgate.netmit.edu

Polymer Synthesis: PPFR is an ideal radical initiator for the synthesis of fluoropolymers. alfa-chemistry.com It can initiate the polymerization of various fluoroolefins, such as vinylidene fluoride (VDF) and trifluoroethylene (B1203016) (TrFE). alfa-chemistry.com A key feature of this initiation is that the resulting polymer chains are capped with trifluoromethyl end-groups, which imparts unique properties to the material and aids in its characterization. alfa-chemistry.com

| Substrate Type | Reaction | Product Type | Significance |

|---|---|---|---|

| Styrene | Radical addition of •CF₃ | Trifluoromethylated polystyrenes | Formation of fluorinated polymers with specific end-groups. researchgate.net |

| Terminal Alkenes | Trifluoromethyl-Fluorination | Vicinal CF₃- and F- substituted alkanes | Direct, metal-free method for complex functionalization. acs.org |

| Vinylidene Fluoride (VDF) | Radical Polymerization Initiation | CF₃-PVDF-CF₃ | Synthesis of well-defined fluoropolymers with enhanced thermal stability. alfa-chemistry.com |

| Chlorotrifluoroethylene (CTFE) | Radical Copolymerization Initiation | Alternating poly(CTFE-alt-vinyl ether) copolymers | Control over copolymer microstructure. researchgate.net |

Environmental Dynamics and Global Biogeochemistry of Perfluoro Dimethylethylpentane

Environmental Persistence and Degradation Kinetics of Perfluoro dimethylethylpentane

Atmospheric Degradation Mechanisms and Atmospheric Lifetimes

Detailed studies specifically quantifying the atmospheric lifetime and degradation mechanisms of Perfluorodimethylethylpentane are not available. However, the atmospheric fate of PFAS compounds is generally governed by their volatility and their reactivity with atmospheric oxidants.

Specific photolytic degradation studies for Perfluorodimethylethylpentane have not been identified in the reviewed literature. For some fluorinated ketones, photolysis has been shown to be a primary atmospheric degradation pathway. nih.govtoxicdocs.org For instance, the atmospheric lifetime of perfluoro-2-methyl-3-pentanone is estimated to be between 4 and 14 days, primarily due to photolysis. nih.gov Whether Perfluorodimethylethylpentane undergoes similar photolytic degradation would require specific experimental investigation.

There is no specific information available regarding the hydrolysis and hydration pathways of Perfluorodimethylethylpentane. Generally, the carbon-fluorine bond is highly resistant to hydrolysis. Studies on other perfluorinated compounds, such as perfluoro-2-methyl-3-pentanone, have shown that hydrolysis is too slow to be a significant atmospheric removal process. nih.gov Given the chemical stability of perfluorinated alkanes, it is unlikely that hydrolysis or hydration are significant degradation pathways for Perfluorodimethylethylpentane in the environment.

The role of peroxy radicals in the atmospheric transformation of Perfluorodimethylethylpentane has not been specifically studied. Peroxy radicals (RO2) are key intermediates in the atmospheric oxidation of volatile organic compounds. Their reactions can lead to the formation of a variety of transformation products. However, without specific experimental data for Perfluorodimethylethylpentane, the significance of this degradation pathway remains unknown.

Aqueous and Soil Matrix Degradation Pathways

Specific studies on the degradation of Perfluorodimethylethylpentane in aqueous and soil matrices are not available. PFAS compounds are known for their persistence in these environmental compartments. nih.gov The strong carbon-fluorine bonds make them resistant to microbial degradation and other natural attenuation processes that are effective for many other organic pollutants. nih.gov While some PFAS can undergo transformation in the environment, the complete degradation of perfluorinated alkanes like Perfluorodimethylethylpentane is considered to be extremely slow.

Identification and Characterization of Environmental Transformation Products

Due to the lack of studies on the degradation of Perfluorodimethylethylpentane, no environmental transformation products have been identified or characterized for this specific compound. The identification of transformation products is a critical step in understanding the full environmental impact of a chemical, as these products may also be persistent and have their own toxicological profiles. wiley-vch.denih.gov

Data on the environmental degradation and transformation of Perfluorodimethylethylpentane is currently not available in the scientific literature. The information presented is based on the general understanding of PFAS behavior and studies on structurally related compounds.

Environmental Transport and Distribution of this compound

The physical and chemical properties of perfluorodimethylethylpentane, such as its low volatility, hydrophobicity, and lipophobicity, govern its movement and partitioning in the environment. itrcweb.org Branched isomers of PFAS, like perfluorodimethylethylpentane, may exhibit different transport behaviors compared to their linear counterparts. itrcweb.orgnih.gov

While many PFAS are not highly volatile, they can undergo long-range atmospheric transport, reaching remote regions far from their sources. amazonaws.comnsf.gov A primary mechanism for this transport is the association with sea spray aerosols. amazonaws.comresearchgate.netrsc.org PFAAs have been shown to be enriched in sea spray aerosols by factors of up to 100,000 times relative to their concentration in seawater. researchgate.net This process facilitates their mobilization from the oceans to the atmosphere, followed by transport and deposition in terrestrial and aquatic environments, contributing to their global distribution. diva-portal.org Studies estimate that for well-known long-chain PFAS like PFOA and PFOS, the annual flux to the atmosphere via sea spray is significant, comparable to other known global sources. amazonaws.comdiva-portal.org This cycling between the ocean and atmosphere can inhibit the decline of environmental levels of these persistent substances. diva-portal.org

Table 1: Estimated Global Atmospheric Emissions of Selected PFAS via Sea Spray Aerosol

| Compound | Estimated Annual Emission (tonnes/year) | Reference |

|---|---|---|

| Perfluorooctanoic acid (PFOA) | 49 (range: 29–91) | diva-portal.org |

| Perfluorooctane (B1214571) sulfonic acid (PFOS) | 26 (range: 15–37) | diva-portal.org |

Once in aquatic systems, the transport of perfluorodimethylethylpentane is influenced by its tendency to partition at interfaces. itrcweb.org Due to their amphiphilic nature, PFAS accumulate at air-water and sediment-water interfaces. researchgate.net This can lead to the formation of foams in surface waters, which can contain highly concentrated levels of these compounds. itrcweb.org In rivers, PFAS are transported towards coastal and marine environments. uu.nl Vertical distribution studies in the Atlantic Ocean show that longer-chain PFAS like C10-C11 PFCAs tend to peak at intermediate depths (500-1500 m), potentially due to stronger sorption to particulate organic matter and subsequent sedimentation. researchgate.net The movement and partitioning are also affected by water chemistry, such as pH and ionic strength. researchgate.net

The mobility of perfluorodimethylethylpentane in soil and groundwater is complex. Its transport is governed by partitioning between the solid phase (soil/aquifer material), water, and potentially air-water interfaces in the unsaturated zone. itrcweb.org Sorption to organic carbon in soil is a key retardation mechanism. itrcweb.org Generally, longer-chain and linear PFAS tend to sorb more strongly to soil and sediment than their shorter-chain and branched counterparts, which can make them less mobile in groundwater. itrcweb.org However, the unique properties of PFAS mean that multiple mechanisms, including electrostatic interactions, influence their retention. itrcweb.org Studies at contaminated sites have shown that PFAS can penetrate deep into the soil profile, reaching groundwater and causing persistent plumes. researchgate.net The presence of clay layers may not always prevent downward migration. researchgate.net

Toxicological Profiles and Health Implications of Perfluoro Dimethylethylpentane

Ecotoxicological Assessments of Perfluoro Dimethylethylpentane in Environmental Compartments

Per- and polyfluoroalkyl substances (PFAS) are recognized as emerging pollutants that pose a significant threat to environmental health due to their stability, persistence, and potential for bioaccumulation. nih.govmdpi.com These synthetic compounds, characterized by strong carbon-fluorine bonds, are resistant to degradation and can be transported over long distances, leading to widespread contamination of ecosystems, including remote areas like the Arctic. cdc.gov Their presence has been confirmed in various environmental media such as air, water, soil, and food, leading to exposure in a wide range of organisms. cdc.gov

Impacts on Aquatic Ecosystems and Organisms

The contamination of aquatic environments with PFAS is a major concern, as these chemicals are frequently detected in groundwater, surface water, and drinking water. nih.gov Aquatic organisms are particularly vulnerable as they are at the base of many food chains, and the accumulation of these substances can affect the stability and structure of the entire aquatic ecosystem. nih.gov

Exposure to various PFAS has been demonstrated to cause significant reproductive and developmental harm in aquatic species.

Amphibians : Studies on amphibians, whose thyroid-mediated development makes them particularly susceptible, have shown adverse effects from PFAS exposure. nih.gov For instance, Perfluorooctane (B1214571) sulfonate (PFOS) and Perfluorohexane sulfonate (PFHxS) have been observed to delay larval development in frogs at concentrations as low as 10 to 100 µg/L. nih.gov Chronic exposure can negatively impact body condition and development, with effects being highly species-dependent. nih.gov

Fish : In fish such as zebrafish, PFAS exposure during early developmental stages can lead to spinal curvature, bladder inflation defects, and increased mortality. frontiersin.org Developmental effects from Perfluorooctanoic acid (PFOA) and PFOS have been well-documented in rodents, including reduced neonate weight and viability and delays in mammary gland differentiation, suggesting similar pathways could be affected in aquatic vertebrates. cdc.gov

Invertebrates : For aquatic invertebrates, which are crucial to the ecological balance, PFAS can cause reproductive degradation and developmental delays. mdpi.com In the freshwater mussel Lampsilis siliquoidea, the glochidia (larval stage) are 8 to 25 times more sensitive to PFOS than juveniles, with exposure reducing viability and the probability of metamorphosis. mdpi.com

Interactive Table 1: Developmental Effects of Select PFAS on Aquatic Species

| Species | Compound | Observed Effect |

| Northern Leopard Frog (Rana pipiens) | PFOS, PFHxS | Delayed larval development |

| Zebrafish (Danio rerio) | PFOS, PFNA, PFBS | Spinal curvature, swim bladder defects |

| Fatmucket Mussel (Lampsilis siliquoidea) | PFOS | Reduced viability and metamorphosis of larvae |

| American Toad (Anaxyrus americanus) | PFOA, PFOS | Altered growth and development |

PFAS exposure can trigger a range of adverse immunological and physiological responses in aquatic life. These substances can disrupt metabolic pathways, leading to abnormalities in carbohydrate and lipid homeostasis, and hormonal regulation. researchgate.net

Fish : In zebrafish, substitutes for long-chain PFAS, such as Perfluorobutanoic acid (PFBA) and Perfluorobutane sulfonic acid (PFBS), have been shown to cause endocrine toxicity by increasing vitellogenin content and inhibiting thyroxine levels. frontiersin.org

Invertebrates : PFAS can induce oxidative stress in invertebrates, a condition caused by an imbalance of reactive oxygen species (ROS). nih.gov This can lead to DNA damage and reduced activity of protective antioxidants like glutathione (GSH), ultimately causing damage to nerve cells. nih.gov In the planarian Dugesia japonica, PFOA has been shown to induce DNA damage, while PFOS can alter the expression of heat shock proteins, which are involved in the stress response. mdpi.com Furthermore, PFAS can disrupt the function of blood cells and downregulate immune-related genes in invertebrates. nih.gov

Effects on Terrestrial Ecosystems and Wildlife

PFAS contamination is not limited to aquatic systems; atmospheric deposition and other pathways lead to the contamination of soils. cdc.gov This poses a risk to terrestrial organisms, from microorganisms to wildlife.

Soil microorganisms are fundamental to ecosystem health, playing vital roles in nutrient cycling. The introduction of persistent chemicals like PFAS can disrupt these communities. Standard ecotoxicological testing often includes assessing the effects of chemicals on soil microorganisms, specifically their role in nitrogen and carbon transformation processes. chemsafetypro.com While specific studies on "this compound" are unavailable, the known persistence and potential toxicity of the broader PFAS class suggest a risk of adverse effects on the function and structure of these critical microbial communities.

Wildlife exposure to PFAS can occur through the consumption of contaminated food and water. The bioaccumulation of these substances in the food chain leads to higher concentrations in predators, resulting in various health issues.

Hepatic Effects : Liver toxicity is a primary effect observed in rodents exposed to perfluoroalkyls. cdc.gov Data suggests that PFAS disrupt hepatic metabolism, leading to the accumulation of lipids in the liver, a condition that can precede more serious liver disease. nih.gov

Immune Effects : PFAS exposure is associated with altered immune function. nih.gov Studies in animals and humans provide strong evidence that these chemicals can suppress the immune response. nih.gov

Developmental Effects : As noted in aquatic studies, developmental toxicity is a significant concern. cdc.gov In avian species, which are also used in terrestrial toxicity testing, PFAS can cause reproductive harm. chemsafetypro.com Effects analogous to those seen in rodents, such as prenatal loss and altered development, are potential risks for exposed mammalian wildlife. cdc.gov

Interactive Table 2: Summary of Ecotoxicological Effects of PFAS

| Ecosystem | Organism Group | Key Observed Effects |

| Aquatic | Fish | Endocrine disruption, developmental defects (e.g., spinal curvature), mortality |

| Amphibians | Delayed larval development, altered growth | |

| Invertebrates | Reproductive toxicity, DNA damage, oxidative stress, reduced larval viability | |

| Terrestrial | Soil Microbes | Potential for disruption of nitrogen and carbon cycling |

| Mammalian Wildlife | Liver toxicity, immune suppression, reproductive and developmental effects | |

| Avian Wildlife | Potential for reproductive and developmental toxicity |

Information on "Perfluorodimethylethylpentane" is Not Available in Scientific Literature

Following a comprehensive search for the chemical compound “Perfluorodimethylethylpentane,” it has been determined that there is no available scientific data, research, or toxicological profiles specifically pertaining to this substance. Searches for information related to its human health risk characterization, including exposure pathways, biomonitoring studies, and toxicokinetics, did not yield any results for a compound with this name.

The scientific community extensively studies per- and polyfluoroalkyl substances (PFAS), a broad class of chemicals. However, the specific isomer structure suggested by the name "Perfluorodimethylethylpentane" does not appear in accessible scientific databases or peer-reviewed literature. Consequently, it is not possible to provide detailed, scientifically accurate content for the requested sections and subsections.

This lack of information prevents the creation of an article covering the following topics for Perfluorodimethylethylpentane:

Human Exposure Pathways and Biomonitoring Studies: No data exists on dietary, dermal, or inhalation exposure routes, nor are there any studies on its concentration trends in human serum.

Toxicokinetics and Metabolic Fate: There is no information regarding the absorption, distribution, or elimination kinetics of this specific compound in biological systems.

Without any foundational research on "Perfluorodimethylethylpentane," any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Information available for other well-studied PFAS compounds, such as PFOA or PFOS, cannot be substituted, as the user's instructions strictly require focusing solely on "Perfluorodimethylethylpentane."

Human Health Risk Characterization for this compound Exposure

Toxicokinetics and Metabolic Fate in Biological Systems

Biotransformation Pathways and Metabolite Identification

The biotransformation of xenobiotics is a metabolic process, primarily occurring in the liver, that facilitates their excretion. nih.gov This process typically involves Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation). nih.gov While many organic compounds undergo extensive biotransformation, the high-energy carbon-fluorine bond in PFAS makes them generally resistant to metabolic breakdown.

For many legacy PFAS, such as Perfluorooctanoic acid (PFOA) and Perfluorooctane sulfonate (PFOS), there is limited evidence of significant biotransformation in the body. However, for other polyfluorinated substances, biotransformation can occur, leading to the formation of other persistent PFAS. For instance, fluorotelomer alcohols can be metabolized to form PFOA and other perfluorinated carboxylic acids. The identification of metabolites is crucial for understanding the full toxicological profile of a compound.

Investigating Specific Toxicological Endpoints and Molecular Mechanisms of Action

Immunotoxicity and Immunomodulation

Exposure to certain PFAS has been linked to adverse effects on the immune system. nih.govnih.govepa.gov Both PFOA and PFOS are presumed to be immune hazards to humans based on evidence from animal and human studies. epa.gov

Key Research Findings on PFAS Immunotoxicity:

| PFAS Compound | Observed Immunotoxic Effects | Supporting Evidence |

| PFOA | Suppression of antibody response, potential for increased hypersensitivity and autoimmune disease incidence. epa.gov | Animal studies show a high level of evidence for antibody response suppression. Human studies provide a moderate level of evidence. epa.gov |

| PFOS | Suppression of antibody response and natural killer (NK) cell function. epa.gov | High level of evidence from animal studies and moderate level from human studies for antibody response suppression. epa.gov |

Mechanistic studies suggest that some of the immune effects of PFOA may be independent of the peroxisome proliferator-activated receptor alpha (PPARα). nih.gov

Developmental and Reproductive Toxicology

PFAS are recognized for their potential to cause developmental and reproductive toxicity. ewg.orgnih.govewg.org These chemicals can cross the placenta, leading to direct fetal exposure, and are also detected in breast milk. ewg.orgewg.org

Reported Developmental and Reproductive Effects of PFAS Exposure:

| Endpoint | Associated PFAS | Findings |

| Low Birth Weight | PFOA, PFOS, PFHxS, PFNA, PFDA | Maternal serum levels of these PFAS during pregnancy have been associated with lower birth weight in offspring. ewg.org |

| Thyroid Disruption | PFAS, PFHxS, PFOS | Studies in humans have found associations between exposure to these PFAS and alterations in thyroid hormone levels. ewg.org |

| Harm to Male Reproductive System | PFOA | Maternal exposure to PFOA in humans has been associated with reduced sperm concentration and count in male offspring. Animal studies also show decreased serum testosterone and sperm count. ewg.org |

| Pregnancy-Induced Hypertension | PFOA, PFOS | Some large-scale human health studies suggest a probable link between exposure to PFOA and PFOS and an increased risk of pregnancy-induced hypertension. ewg.org |

Hepatic and Renal System Dysregulation

The liver is a primary site for the metabolism of foreign substances, and both the liver and kidneys are crucial for their excretion. nih.govnih.gov Impairment of these organs can lead to the accumulation of toxic substances. dovepress.comufl.edu

While specific data for Perfluorodimethylethylpentane is unavailable, studies on other PFAS have demonstrated the potential for liver toxicity. nih.gov For example, PFOA exposure is known to cause increases in liver weight and peroxisome proliferation in animal models. nih.gov In cases of liver damage, the metabolism of substances can be significantly impaired, leading to a prolonged half-life in the body. nih.gov Similarly, renal impairment can affect the excretion of both parent compounds and their metabolites. dovepress.comufl.edu

Neurodevelopmental and Neurobehavioral Considerations

Emerging evidence suggests that PFAS can exert neurotoxic effects, particularly during development. nih.govnih.gov These substances have been shown to accumulate in the brain. nih.gov

Potential Neurotoxic Effects of PFAS:

Neurobehavioral Effects: Animal studies indicate that developmental exposure to PFAS may lead to subtle neurobehavioral changes. nih.gov

Mechanisms of Action: Proposed mechanisms for PFAS neurotoxicity include effects on the thyroid system, disruption of calcium homeostasis, and alterations in synaptic plasticity. nih.gov

Adverse Outcomes: A systematic review has linked PFAS exposure to adverse outcomes such as impaired cognition and memory, and an increased risk of neurodevelopmental disorders like autism spectrum disorders and attention deficit hyperactivity disorders. nih.gov

Endocrine Disrupting Potentials

Many PFAS are considered endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's hormonal systems. nih.govresearchgate.netyoutube.commdpi.com This disruption can occur even at low concentrations. nih.gov

Mechanisms of Endocrine Disruption by PFAS:

| Hormonal System | Mechanism of Action |

| Thyroid System | PFAS can compete with the natural hormone thyroxine for binding to the transport protein transthyretin (TTR), potentially leading to reduced thyroid hormone levels. nih.gov |

| Steroid Hormones | In vivo and in vitro studies have shown that PFAS can bind to nuclear receptors such as estrogen receptors (ERs) and androgen receptors (ARs), thereby altering steroidogenesis. nih.gov |

The disruption of the endocrine system by PFAS is a significant concern, as it can lead to a wide range of adverse health effects related to hormonal deregulation. nih.gov

Genotoxicity and Carcinogenicity Research

Research into the genotoxic and carcinogenic potential of Perfluorodimethylethylpentane is not publicly available. The assessment of such endpoints is a critical component of toxicological evaluation for any chemical substance. Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. A standard initial screening for mutagenic properties is the bacterial reverse mutation assay, commonly known as the Ames test. wikipedia.orggenetics-gsa.orgyoutube.com This test utilizes strains of bacteria, such as Salmonella typhimurium, with pre-existing mutations that render them unable to synthesize an essential amino acid, like histidine. wikipedia.orggenetics-gsa.org The bacteria are exposed to the test chemical, and if the chemical is a mutagen, it will cause a reversal of this mutation, allowing the bacteria to grow on a medium lacking the amino acid. wikipedia.orggenetics-gsa.org

While specific data for Perfluorodimethylethylpentane is absent, studies on other per- and polyfluoroalkyl substances (PFAS) have shown varied results in genotoxicity assays. For instance, Perfluorooctanoic acid (PFOA) has generally been found to be non-mutagenic in the Ames test. nih.govresearchgate.net However, some studies on various PFAS have indicated the potential for cellular DNA damage under certain conditions, as observed in the Comet assay with human liver cells (HepG2). nih.govresearchgate.net It is important to note that experimental data for PFAS are not always consistent, and some research suggests that certain PFAS can induce oxidative stress, which may be linked to genotoxic effects. nih.gov

Carcinogenicity studies are typically long-term animal bioassays that investigate the potential of a substance to cause cancer. The International Agency for Research on Cancer (IARC) has classified PFOA as "carcinogenic to humans" (Group 1) and Perfluorooctane sulfonic acid (PFOS) as "possibly carcinogenic to humans" (Group 2B). cancer.orgyoutube.com These classifications are based on evidence from animal studies and mechanistic data. cancer.orgyoutube.com For example, studies in rats have linked PFOA exposure to an increased incidence of tumors in the liver, testes, and pancreas. daikinchemicals.com In the absence of specific studies on Perfluorodimethylethylpentane, its carcinogenic potential remains undetermined.

A summary of genotoxicity and carcinogenicity findings for related PFAS compounds is presented below:

| Compound | Genotoxicity (Ames Test) | Carcinogenicity Classification |

| Perfluorooctanoic acid (PFOA) | Generally Negative nih.govresearchgate.net | IARC Group 1: Carcinogenic to humans cancer.orgyoutube.com |

| Perfluorooctane sulfonic acid (PFOS) | Data not consistently positive | IARC Group 2B: Possibly carcinogenic to humans cancer.orgyoutube.com |

| Perfluorohexane sulfonic acid (PFHxS) | Data limited, some evidence of cytotoxicity and potential genotoxicity afit.edu | Not classified by IARC |

| Perfluorononanoic acid (PFNA) | Evidence of inducing DNA damage in vitro nih.gov | Not classified by IARC |

| Perfluorodecanoic acid (PFDA) | Evidence of inducing DNA damage in vitro nih.gov | Not classified by IARC |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies for this compound

In the absence of empirical toxicological data for Perfluorodimethylethylpentane, computational toxicology offers a valuable set of tools for predicting its potential hazards. nih.govnih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity, including toxicity. nih.gov These models are built using existing data from a range of structurally similar chemicals to predict the properties of untested substances. nih.gov

For a compound like Perfluorodimethylethylpentane, a QSAR analysis would begin by calculating a set of molecular descriptors that numerically represent its structural and physicochemical properties. These descriptors can include parameters related to size, shape, lipophilicity, and electronic properties. Machine learning algorithms are then employed to develop a predictive model based on the descriptors of known PFAS and their corresponding toxicological data. nih.govnih.govresearchgate.net The developed model can then be used to predict the toxicological profile of Perfluorodimethylethylpentane.

Predictive modeling in toxicology encompasses a range of techniques, including:

Read-across: This approach involves predicting the properties of a substance by using data from one or more structurally similar chemicals. nih.gov

Molecular Docking: This method can be used to predict the binding affinity of a chemical to specific biological targets, such as proteins or receptors, which may initiate a toxic response. nih.gov

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect.

These computational methods are increasingly being used in regulatory toxicology to prioritize chemicals for further testing and to fill data gaps for substances with limited or no experimental data. researchgate.net

Given the lack of specific toxicological data for Perfluorodimethylethylpentane, a comparative analysis with structurally similar perfluorinated compounds is essential for a preliminary hazard assessment. The toxicity of PFAS has been shown to be influenced by their molecular structure, including carbon chain length and the nature of the functional group. afit.edu

Perfluorodimethylethylpentane is a branched-chain perfluorinated alkane. Research on other PFAS suggests that both linear and branched isomers can be present in commercial mixtures and the environment, and they may exhibit different toxicological and toxicokinetic profiles. afit.edu Some studies have indicated that branched isomers may be less toxic than their linear counterparts, potentially due to more efficient clearance from the body. afit.edu However, other research has suggested that branched isomers could have a greater potential for cytotoxicity and genotoxicity in some cases. afit.edu

A comparative analysis would involve examining the known toxicological profiles of other branched and linear PFAS to infer the potential hazards of Perfluorodimethylethylpentane. Key structural features to consider for comparison include:

Total number of carbon atoms: The bioaccumulation and toxicity of some PFAS have been shown to correlate with carbon chain length. daikinchemicals.com

Branching pattern: The position and nature of the branching can influence the compound's interaction with biological systems.

Presence of functional groups: Although Perfluorodimethylethylpentane is a perfluorinated alkane, many other PFAS of concern contain functional groups like carboxylic or sulfonic acids, which significantly impact their properties and toxicity. nih.gov

The table below presents a comparison of structural features of Perfluorodimethylethylpentane with some other perfluorinated compounds.

| Compound | Chemical Formula | Carbon Chain Length | Functional Group | Isomer Type |

| Perfluorodimethylethylpentane | C9F20 | 9 | None (Alkane) | Branched |

| Perfluorooctanoic acid (PFOA) | C8HF15O2 | 8 | Carboxylic Acid | Primarily Linear |

| Perfluorooctane sulfonic acid (PFOS) | C8HF17O3S | 8 | Sulfonic Acid | Linear and Branched |

| Perfluorohexane sulfonic acid (PFHxS) | C6HF13O3S | 6 | Sulfonic Acid | Linear and Branched |

This comparative approach, while not a substitute for empirical testing, provides a scientifically grounded basis for estimating the potential toxicological profile of Perfluorodimethylethylpentane and for making informed decisions regarding the need for further investigation.

Advanced Analytical Methodologies for Perfluoro Dimethylethylpentane Detection and Quantification

Chromatographic and Spectrometric Techniques for Perfluorodimethylethylpentane Analysis

The analysis of Perfluorodimethylethylpentane relies on a suite of advanced analytical methods capable of providing the necessary selectivity and sensitivity to distinguish it from other PFAS compounds and interfering substances. These techniques are crucial for understanding its environmental fate and transport.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the targeted analysis of a wide array of PFAS, including branched isomers like Perfluorodimethylethylpentane. nih.govacquedelchiampospa.it This technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. For compounds like Perfluorodimethylethylpentane, specialized chromatographic columns and methods are necessary to achieve separation from other C9 isomers. nih.gov

While specific LC-MS/MS applications for Perfluorodimethylethylpentane are not widely documented, the general principles for branched perfluoroalkane analysis are applicable. A study on the mass spectrum of perfluoro-2,4-dimethyl-3-ethylpentane (a synonym for Perfluorodimethylethylpentane) identified two main ionic series: perfluoroalkyl and perfluoroalkenyl. fluorine1.ru The primary detachment of a single fluorine atom results in the first ion of the perfluoroalkyl series with a mass-to-charge ratio (m/z) of 469. fluorine1.ru This foundational mass spectrometric data is essential for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods in tandem mass spectrometry for its targeted quantification.

To achieve the highest degree of accuracy and precision in PFAS analysis, isotope dilution is the preferred quantification method. nih.govalsglobal.comdiva-portal.org This technique involves spiking a sample with a known concentration of a stable isotope-labeled analog of the target analyte. For Perfluorodimethylethylpentane, a corresponding 13C-labeled standard would be ideal. These isotopically labeled standards behave nearly identically to the native compound during sample preparation and analysis, allowing for the correction of matrix effects and variations in instrument response. alsglobal.com

Although the commercial availability of a specific 13C-labeled Perfluorodimethylethylpentane standard is limited, methods for other PFAS have demonstrated that using a structurally similar labeled internal standard can still provide a significant improvement in accuracy over external calibration methods. alsglobal.com The use of isotope dilution is crucial for overcoming the challenges associated with the analysis of complex matrices where signal suppression or enhancement can be significant. nih.gov

The validation of any analytical method is critical to ensure the reliability of the data. Key method validation parameters for the analysis of Perfluorodimethylethylpentane include the limit of detection (LOD), limit of quantification (LOQ), recovery, and repeatability.

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For PFAS analysis using LC-MS/MS, LODs and LOQs in the low nanogram per liter (ng/L) or even picogram per liter (pg/L) range are often achievable. nih.govuliege.be

Recovery: Recovery experiments assess the efficiency of the entire analytical method, from sample extraction to final analysis. For PFAS, recoveries are determined by spiking blank matrices with a known concentration of the analyte and measuring the response. Acceptable recovery ranges are typically defined by regulatory bodies, often between 70% and 130%. uliege.be

Repeatability: Repeatability, often expressed as relative standard deviation (RSD), measures the precision of the method when performed multiple times on the same sample by the same analyst using the same instrument. For trace-level PFAS analysis, RSDs of less than 20% are generally considered acceptable. uliege.be

Table 1: Typical Method Validation Parameters for PFAS Analysis by LC-MS/MS

| Parameter | Typical Value/Range | Description |

| Limit of Detection (LOD) | 0.1 - 10 ng/L | The lowest concentration at which the analyte can be reliably detected. |

| Limit of Quantification (LOQ) | 0.5 - 50 ng/L | The lowest concentration at which the analyte can be accurately quantified. |

| Recovery | 70 - 130% | The percentage of the analyte that is successfully recovered through the entire analytical process. |

| Repeatability (RSD) | < 20% | The measure of precision for repeated measurements of the same sample. |

This table presents typical values for PFAS analysis and may not be specific to Perfluorodimethylethylpentane due to a lack of available data.

Given the vast number of PFAS and the potential for unknown or un-targeted compounds to be present in a sample, methods that measure the total amount of organic fluorine can provide a more comprehensive assessment of PFAS contamination. ifpmag.comalsglobal.com Total Organic Fluorine (TOF) analysis typically involves combustion ion chromatography (CIC). In this technique, the sample is combusted at a high temperature, which breaks the strong carbon-fluorine bonds. ifpmag.com The resulting hydrogen fluoride (B91410) is captured and quantified by ion chromatography. alsglobal.com

Many PFAS in the environment are "precursors," meaning they can transform into more stable perfluoroalkyl acids (PFAAs). cdmsmith.comdiva-portal.org The Total Oxidizable Precursor (TOP) assay is a method designed to estimate the concentration of these precursors. cdmsmith.comdiva-portal.org The assay involves treating a sample with a strong oxidizing agent, typically hydroxyl radicals generated from heat-activated persulfate, to convert the precursors into quantifiable PFAAs. cdmsmith.com

By comparing the concentrations of specific PFAAs before and after the oxidation, an estimate of the precursor content can be obtained. cdmsmith.com While the TOP assay does not directly measure Perfluorodimethylethylpentane, as it is a fully fluorinated alkane and generally resistant to oxidation, it can provide valuable information about the presence of other PFAS that may co-occur with it.

Particle-Induced Gamma Ray Emission (PIGE) spectroscopy is a nuclear analytical technique that can be used for the rapid and non-destructive measurement of total fluorine in various samples. researchgate.netserdp-estcp.mil This method involves bombarding a sample with a beam of high-energy protons, which excites the fluorine-19 nuclei. researchgate.net As these nuclei return to their ground state, they emit characteristic gamma rays, the intensity of which is proportional to the fluorine concentration. researchgate.net

PIGE provides a measure of total fluorine and does not distinguish between organic and inorganic fluorine, nor does it identify individual compounds. researchgate.net However, it can serve as a rapid screening tool for identifying samples that may contain high levels of fluorinated compounds, warranting further investigation by more specific techniques like LC-MS/MS. serdp-estcp.milnd.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Emerging Analytical Technologies and In-Situ Detection Systems

While traditional analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) remain the standard for precise laboratory-based quantification of specific per- and polyfluoroalkyl substances (PFAS), there is a growing demand for technologies that can provide rapid, field-deployable, and cost-effective screening. mdpi.com These emerging systems are crucial for applications such as identifying contamination hotspots, continuous monitoring of remediation efforts, and understanding environmental fate and transport. For complex, branched-chain compounds like perfluoro dimethylethylpentane, these technologies offer promising, albeit often indirect, detection capabilities.

Novel Sampling Strategies, including Passive Sampling Techniques

Traditional environmental monitoring often relies on "grab" or "spot" sampling, which provides a snapshot of contaminant concentrations at a single point in time. This approach can miss intermittent contamination events and may not accurately represent the average exposure conditions. Passive sampling is an alternative that accumulates contaminants over a deployment period, providing a time-weighted average (TWA) concentration that is often more relevant for risk assessment. alsglobal.eursc.org

Passive samplers for polar compounds like many PFAS, which would include this compound, typically consist of a sorbent material housed within a protective casing that allows water to flow through. The Polar Organic Chemical Integrative Sampler (POCIS) is one such device, which uses a solid-phase sorbent to sequester compounds from the aquatic environment. frontiersin.org Another technology is the Diffusive Gradients in Thin Layers (DGT) sampler, which uses a hydrogel binding layer to accumulate analytes after they diffuse through a controlled gel layer. alsglobal.eu

These devices require laboratory calibration to determine the compound-specific sampling rate (Rs), which relates the mass of analyte accumulated in the sampler to the average concentration in the water over the deployment time. frontiersin.org While specific Rs values for this compound are not available, data for other PFAS demonstrate the applicability of the technique to a range of fluorinated structures. frontiersin.org

Table 2: Laboratory-Calibrated Sampling Rates (Rs) for Various PFAS using a POCIS Passive Sampler

| Compound | Abbreviation | Sampling Rate (Rs) in L/day |

|---|---|---|

| Perfluorohexanoic acid | PFHxA | 5.68 ± 1.80 |

| Perfluorooctanoic acid | PFOA | 2.15 ± 0.74 |

| Perfluorononanoic acid | PFNA | 1.15 ± 0.40 |

| Perfluorooctanesulfonic acid | PFOS | 0.81 ± 0.28 |

| Ethyl perfluorooctane (B1214571) sulfonamidoacetic acid | EtFOSAA | 0.69 ± 0.27 |

Data derived from a study using a POCIS with a nylon membrane and WAX/Fluoroflash® sorbents. frontiersin.org

Industrial Applications and Environmental Sourcing of Perfluoro Dimethylethylpentane

Identification and Characterization of Perfluoro Dimethylethylpentane Emission Sources

Quantification of this compound Fluxes to Wastewater Treatment Plants (WWTPs)

Following a comprehensive review of publicly available scientific literature and environmental monitoring data, no specific information was found regarding the quantification of this compound fluxes to wastewater treatment plants (WWTPs).

Studies on the occurrence and fate of per- and polyfluoroalkyl substances (PFAS) in wastewater are numerous. However, these studies have predominantly focused on more well-known and historically produced PFAS compounds, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), as well as other emerging short-chain and long-chain perfluoroalkyl acids (PFAAs) and their precursors.

Targeted and non-targeted screening analyses of wastewater and environmental samples have identified a wide array of PFAS compounds, but "this compound" has not been identified or quantified in these published studies. Consequently, there are no available data on its concentrations in WWTP influents, effluents, or sludge, which is essential for calculating mass fluxes.

The absence of data for this specific compound prevents the creation of data tables and a detailed discussion of its research findings as requested. Further research and the development of specific analytical standards and methods would be required to determine the presence and quantify the fluxes of this compound in wastewater systems.

Regulatory Frameworks and Risk Management Strategies for Perfluoro Dimethylethylpentane

Analysis of Current National and International Regulatory Status

Detailed searches of databases and publications from leading regulatory bodies show no specific assessments or regulations targeting Perfluorodimethylethylpentane. The focus of these agencies remains on more well-known and prevalent PFAS compounds.

Assessments by Environmental Protection Agencies (e.g., U.S. EPA, ECHA)

There is currently no publicly available evidence of a dedicated risk assessment for Perfluorodimethylethylpentane conducted by the United States Environmental Protection Agency (U.S. EPA) or the European Chemicals Agency (ECHA). The U.S. EPA is actively engaged in researching and regulating a wide range of PFAS, often grouping them into categories for assessment. epa.gov However, Perfluorodimethylethylpentane is not specifically mentioned in the available documentation regarding the agency's PFAS action plans or testing protocols.

Similarly, the ECHA, which manages the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation in the European Union, has been progressively restricting various PFAS. europa.eu Their efforts have concentrated on substances of very high concern (SVHCs) such as PFOA and PFOS, with proposals for broader restrictions on PFAS in firefighting foams and other applications. europa.eu However, a specific dossier or evaluation for Perfluorodimethylethylpentane under REACH is not found.

Inclusion in Restricted Substance Lists and Usage Bans by Industry Bodies

A review of various industry and corporate restricted substance lists (RSLs) indicates a general trend towards phasing out the entire class of PFAS. Many companies in the apparel, footwear, and consumer goods sectors have established policies to eliminate PFAS from their products and supply chains. bestseller.compentlandbrands.comq4cdn.compwt-group.comctfassets.net These initiatives are often driven by a precautionary approach and growing consumer awareness of the potential environmental and health risks associated with PFAS.

However, these RSLs typically refer to PFAS as a broad category or list specific, well-known compounds. There is no explicit mention of "Perfluorodimethylethylpentane" in the surveyed RSLs from various industry leaders. This suggests that while its use may be curtailed under broad PFAS restrictions, it has not been identified as a specific target for elimination by these industry bodies.

Development of Policy Recommendations and Future Regulatory Approaches

The absence of specific regulatory assessment for Perfluorodimethylethylpentane means that policy recommendations and future regulatory approaches are, at this stage, hypothetical and would likely be extrapolated from strategies developed for other PFAS compounds.

Strategies for Source Reduction and Containment of Perfluorodimethylethylpentane

Effective risk management for any persistent chemical like a PFAS compound hinges on source reduction and containment. For Perfluorodimethylethylpentane, this would involve:

Identifying Manufacturing and Use Patterns: A critical first step, currently unfulfilled, would be to identify the industrial processes in which this specific compound is manufactured and used.

Promoting Safer Alternatives: Encouraging the adoption of non-fluorinated alternatives in relevant applications would be a key strategy.

Implementing Emission Controls: For any continuing essential uses, strict emission control technologies would need to be implemented at manufacturing facilities to prevent releases to air, water, and soil.

Waste Management: Developing and enforcing specific protocols for the disposal of any waste containing Perfluorodimethylethylpentane would be crucial to prevent environmental contamination.

Recommendations for Enhanced Environmental Monitoring and Surveillance Programs

Currently, there are no targeted environmental monitoring and surveillance programs for Perfluorodimethylethylpentane. The development of such programs would be essential to understand its potential presence, persistence, and fate in the environment. Recommendations would include:

Development of Analytical Methods: Standardized and validated analytical methods for detecting Perfluorodimethylethylpentane in various environmental media (water, soil, air, biota) would need to be established.

Baseline Monitoring: A systematic program to measure baseline levels of the compound in the environment, particularly near potential sources, would be necessary.

Long-Term Surveillance: Continuous monitoring to track trends in environmental concentrations over time and to assess the effectiveness of any future regulatory actions would be required.

Data on Regulatory Status of Perfluorodimethylethylpentane

| Regulatory Body | Specific Assessment or Regulation for Perfluorodimethylethylpentane |

| U.S. Environmental Protection Agency (EPA) | No specific assessment found. |

| European Chemicals Agency (ECHA) | No specific dossier or restriction found. |

| Industry Restricted Substance Lists (RSLs) | Not explicitly listed, but may fall under broad PFAS restrictions. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying perfluoro dimethylethylpentane in environmental samples?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution for precise quantification. Solid-phase extraction (SPE) is recommended for sample preparation to isolate the compound from complex matrices like water or biological tissues. Validation should include recovery tests (70–120%) and limits of detection (LODs) below 1 ng/L to ensure sensitivity .

- Data Interpretation : Cross-check results with fluorotelomer degradation studies to distinguish this compound from structurally similar per- and polyfluoroalkyl substances (PFAS) .

Q. How can researchers synthesize this compound with high purity for experimental use?

- Synthesis Protocol : Electrochemical fluorination (ECF) or telomerization methods are commonly employed. Post-synthesis purification requires fractional distillation under inert gas to avoid thermal degradation. Purity verification via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) is critical .

- Challenges : Monitor for byproducts like perfluoroalkyl carboxylic acids (PFCAs), which may interfere with downstream applications .

Q. What are the key environmental fate parameters for this compound?

- Experimental Design : Conduct aerobic/anaerobic biodegradation assays (OECD 301/311 guidelines) and measure soil-water partitioning coefficients (Kd). The compound’s persistence is linked to its fully fluorinated carbon chain, which resists microbial breakdown .

- Data Gaps : Compare degradation rates with non-fluorinated analogs to isolate fluorination effects .

Advanced Research Questions

Q. How do contradictory findings in degradation pathways of this compound arise, and how can they be resolved?

- Case Study : Theoretical models (e.g., M06-2X/aug-cc-pVTZ) predict glycolaldehyde as a degradation product, while experimental studies report perfluoro glyoxal. This discrepancy may stem from unaccounted catalytic agents or photolytic pathways in experimental setups .

- Resolution : Use hybrid computational-experimental approaches, such as in situ Raman spectroscopy, to track intermediate species during degradation .

Q. What advanced computational models predict the interaction of this compound with biological membranes?

- Methodology : Molecular dynamics (MD) simulations with lipid bilayer models (e.g., DPPC membranes) can quantify partition coefficients and diffusion rates. Parameterize force fields using ab initio calculations (e.g., CCSD(T)) for accurate fluorine-carbon interactions .

- Validation : Compare simulation results with experimental data from fluorescence anisotropy or surface plasmon resonance (SPR) .

Q. How can researchers address data gaps in the toxicokinetics of this compound?

- Experimental Framework : Use in vitro hepatic microsomal assays to assess metabolic stability and identify reactive metabolites. Pair with in vivo studies (rodent models) to measure bioaccumulation factors (BAFs) and half-lives in organs .

- Analytical Tools : Apply non-targeted screening (NTS) via high-resolution orbitrap MS to detect unknown metabolites .

Regulatory and Interdisciplinary Questions

Q. What evidence supports the inclusion of this compound in restricted substance lists (RSLs)?

- Regulatory Basis : The compound’s presence in H&M’s RSL (CAS 502858-18-2) is linked to its persistence and potential bioaccumulation, though specific ecotoxicological data remain limited. Researchers should prioritize chronic toxicity studies (e.g., 28-day OECD 407 tests) to inform policy updates .

Q. How do patent trends inform alternative development for this compound in industrial applications?

- Patent Analysis : A surge in patents (e.g., USPTO filings) highlights alternatives like shorter-chain fluorotelomers or silicone-based surfactants. Researchers should evaluate these substitutes using comparative life-cycle assessments (LCAs) to balance performance and environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.